6-(3-(Trifluoromethyl)phenyl)nicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

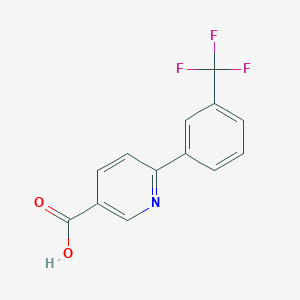

6-(3-(Trifluoromethyl)phenyl)nicotinic acid is an organic compound with the molecular formula C13H8F3NO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a 3-(trifluoromethyl)phenyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-(Trifluoromethyl)phenyl)nicotinic acid typically involves the introduction of a trifluoromethyl group into a nicotinic acid derivative. One common method is the trifluoromethylation of 6-bromonicotinic acid using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Análisis De Reacciones Químicas

Types of Reactions: 6-(3-(Trifluoromethyl)phenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Modulation of Nicotinic Acetylcholine Receptors

Research indicates that 6-(3-(Trifluoromethyl)phenyl)nicotinic acid effectively modulates nicotinic acetylcholine receptors (nAChRs). This modulation is crucial for neurotransmission and muscle contraction, suggesting potential therapeutic uses in treating conditions related to cholinergic dysfunctions, such as Alzheimer's disease or myasthenia gravis .

Anti-Cancer Properties

Studies have shown that compounds similar to this compound exhibit significant anti-cancer activities. The trifluoromethyl group may enhance interactions with biological targets, potentially increasing efficacy compared to non-fluorinated analogs .

Agrochemical Applications

This compound is also utilized in the agrochemical industry. Its derivatives have been developed as effective fungicides and insecticides due to their enhanced lipophilicity and biological activity. More than 20 new agrochemicals containing trifluoromethylpyridine derivatives have been introduced to the market, indicating a growing interest in this chemical class for crop protection .

- Anti-Cancer Research : A study investigated the effects of trifluoromethylated nicotinic acids on cancer cell lines, demonstrating that these compounds could inhibit cell proliferation significantly compared to their non-fluorinated counterparts .

- Agrochemical Development : The development of a novel fungicide based on this compound showed improved efficacy against resistant fungal strains, highlighting its potential in sustainable agriculture .

Mecanismo De Acción

The mechanism of action of 6-(3-(Trifluoromethyl)phenyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

- 6-(Trifluoromethyl)pyridine-3-carboxylic acid

- 4-(Trifluoromethyl)pyridine-3-carboxylic acid

- 2-[3-(Trifluoromethyl)phenoxy]nicotinic acid

Comparison: 6-(3-(Trifluoromethyl)phenyl)nicotinic acid is unique due to the presence of the trifluoromethyl group at the 3-position of the phenyl ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .

Actividad Biológica

6-(3-(Trifluoromethyl)phenyl)nicotinic acid, a derivative of nicotinic acid, has garnered attention in pharmacology due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C12H8F3NO2

- Molecular Weight : 273.19 g/mol

- Structure : The compound features a pyridine ring substituted with a trifluoromethyl phenyl group at the 6-position.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways, potentially affecting cellular signaling and metabolism.

- Receptor Modulation : It may act as a modulator of nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and neuroprotection.

Antiviral Properties

Recent studies indicate that this compound exhibits antiviral activity, particularly against HIV-1. It inhibits the replication of the virus by interfering with the integrase enzyme's function, which is vital for viral DNA integration into the host genome.

Anticancer Activity

Research has demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through modulation of apoptotic pathways and inhibition of cell proliferation.

Case Studies and Experimental Data

-

HIV-1 Replication Inhibition :

- In vitro studies have shown that this compound significantly reduces HIV-1 replication in cultured T cells.

- The compound acts by binding to the LEDGF/p75-binding site on integrase, promoting aberrant multimerization and subsequent viral inhibition .

-

Cytotoxicity in Cancer Models :

- A study evaluated the effect of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231), revealing a dose-dependent inhibition of cell viability with IC50 values in the micromolar range.

- Flow cytometry analysis indicated that treated cells exhibited increased annexin V staining, confirming apoptosis induction .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antiviral, Anticancer | Integrase inhibition, apoptosis induction |

| 5,6-Dihydro-2-methyl-4H-pyran-4-one | Antimicrobial | Cell wall synthesis inhibition |

| Nicotinic acid | Neuroprotective | nAChR modulation |

Propiedades

IUPAC Name |

6-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)11-5-4-9(7-17-11)12(18)19/h1-7H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAPSEYKVPULKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612059 |

Source

|

| Record name | 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887976-13-8 |

Source

|

| Record name | 6-[3-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.